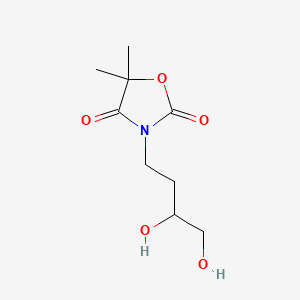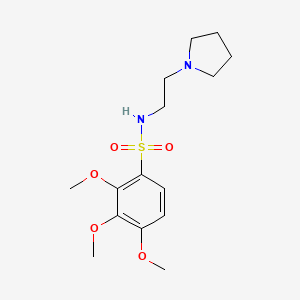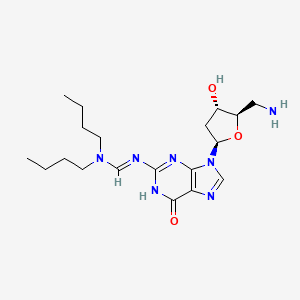
N'-(9-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dibutylformimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(9-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dibutylformimidamide is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dibutylformimidamide involves multiple steps, including the formation of the purine base and the subsequent attachment of the tetrahydrofuran ring. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
N’-(9-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dibutylformimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the purine base or the tetrahydrofuran ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of derivatives with different functional groups.
科学的研究の応用
N’-(9-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dibutylformimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Tenofovir: An antiviral compound with a related purine base.
Acyclovir: Another antiviral agent with a similar mechanism of action.
Uniqueness
N’-(9-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dibutylformimidamide stands out due to its unique combination of a purine base and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C19H31N7O3 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
N'-[9-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dibutylmethanimidamide |
InChI |
InChI=1S/C19H31N7O3/c1-3-5-7-25(8-6-4-2)11-22-19-23-17-16(18(28)24-19)21-12-26(17)15-9-13(27)14(10-20)29-15/h11-15,27H,3-10,20H2,1-2H3,(H,23,24,28)/b22-11+/t13-,14+,15+/m0/s1 |
InChIキー |
RWVHPSYSLWPVKA-GJNSJXAISA-N |
異性体SMILES |
CCCCN(CCCC)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CN)O |
正規SMILES |
CCCCN(CCCC)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


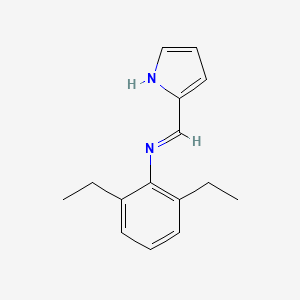
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/no-structure.png)
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
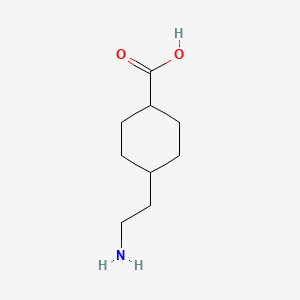
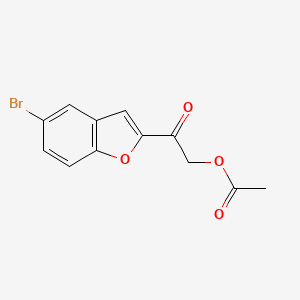
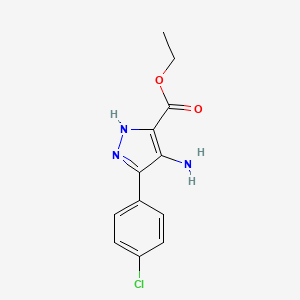
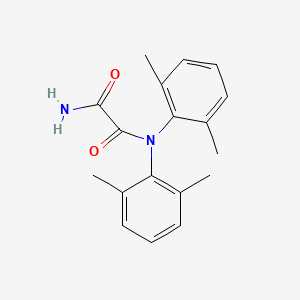
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
